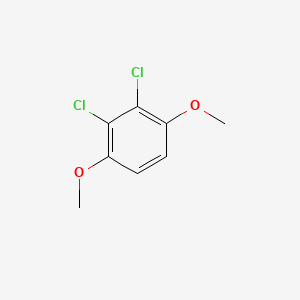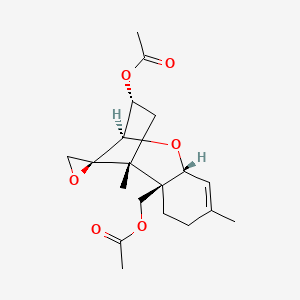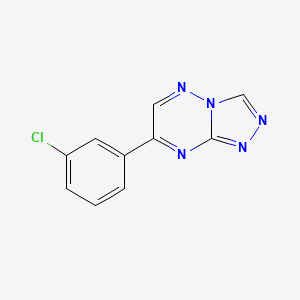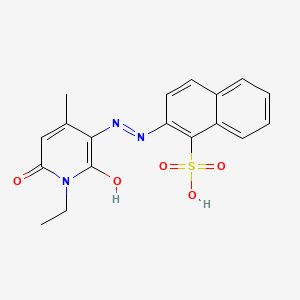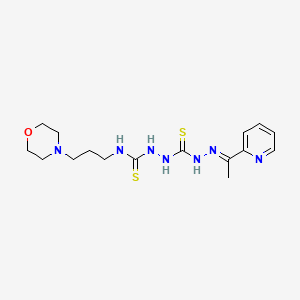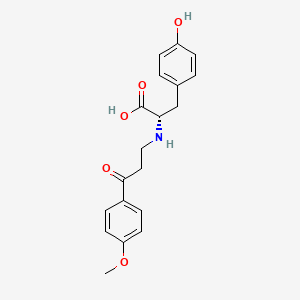
L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)- is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)- typically involves the reaction of L-Tyrosine with 4-methoxyphenylacetic acid under specific conditions. The reaction is often catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)- involves its interaction with various enzymes and receptors in the body. It can act as a substrate for enzymes involved in the synthesis of neurotransmitters and other bioactive molecules. The compound’s molecular targets include tyrosine hydroxylase and other enzymes that catalyze the conversion of tyrosine derivatives into biologically active compounds.
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosine: The parent compound, involved in protein synthesis and metabolic pathways.
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activities.
Chloro-L-Tyrosine and Bromo-L-Tyrosine: Halogenated derivatives with distinct chemical properties and applications.
Uniqueness
L-Tyrosine, N-(3-(4-methoxyphenyl)-3-oxopropyl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
85975-31-1 |
|---|---|
Fórmula molecular |
C19H21NO5 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[[3-(4-methoxyphenyl)-3-oxopropyl]amino]propanoic acid |
InChI |
InChI=1S/C19H21NO5/c1-25-16-8-4-14(5-9-16)18(22)10-11-20-17(19(23)24)12-13-2-6-15(21)7-3-13/h2-9,17,20-21H,10-12H2,1H3,(H,23,24)/t17-/m0/s1 |
Clave InChI |
BANWCPLLHOBQLY-KRWDZBQOSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)CCN[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CCNC(CC2=CC=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


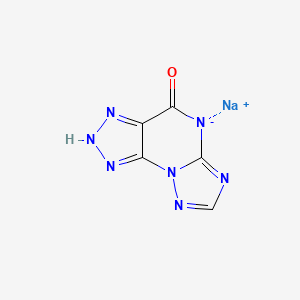
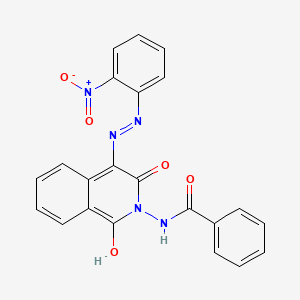
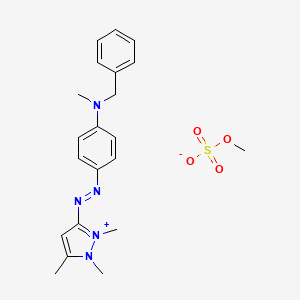
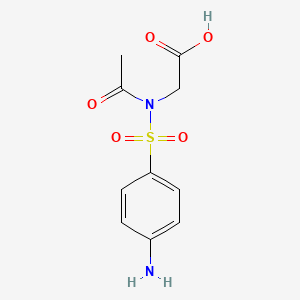
![1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride](/img/structure/B12698565.png)
![N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12698570.png)
